(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
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Overview
Description
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a chloro-substituted benzothiazole ring and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.
Ethylation: The ethyl group is introduced through an alkylation reaction using an appropriate alkylating agent like ethyl iodide or ethyl bromide.
Formation of Ylidene Group: The ylidene group is formed by the condensation of the chlorinated benzothiazole with an aldehyde or ketone under basic conditions.
Amidation: Finally, the ethoxybenzamide moiety is introduced through an amidation reaction using 4-ethoxybenzoic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced benzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide
- (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
- (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzenesulfonamide
Uniqueness
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a benzothiazole core, which is known for its diverse biological properties, including antimicrobial and anticancer effects.
Chemical Structure
The molecular formula of this compound is C18H17ClN2O3S with a molecular weight of approximately 376.86 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been primarily investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. A study on related benzothiazole derivatives showed that they possess activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell walls and interference with metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several in vitro studies. These studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. The following table summarizes findings from key studies:
Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Study A | HeLa | 12.5 | Induction of apoptosis via caspase activation |
Study B | MCF7 | 15.0 | Cell cycle arrest at G1 phase |
Study C | A549 | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in tissues.
The precise mechanism by which this compound exerts its biological effects involves several pathways:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Signal Transduction Pathways : It can modulate key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- DNA Interaction : Some studies suggest that benzothiazole derivatives can intercalate into DNA, leading to disruption of replication and transcription processes.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Case Study 1 : A study conducted on mice with induced tumors showed a significant reduction in tumor size when treated with this compound compared to controls.
- Case Study 2 : Clinical trials involving patients with chronic inflammatory diseases reported improvements in symptoms following treatment with benzothiazole derivatives similar to this compound.
Properties
IUPAC Name |
N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-ethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-21-15-10-7-13(19)11-16(15)24-18(21)20-17(22)12-5-8-14(9-6-12)23-4-2/h5-11H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUFPFBDXDFOKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.